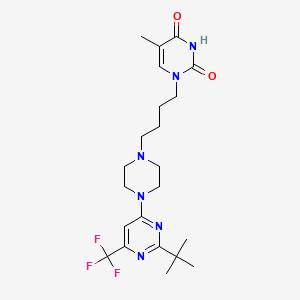

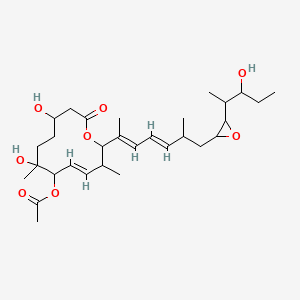

1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-690344は、アボットラボラトリーズによって最初に開発された低分子薬です。これは、ドーパミンD3受容体拮抗剤であり、ドーパミンD3受容体におけるドーパミンの作用を阻害することを意味します。 この化合物は、前臨床試験で有望な結果を示しており、治療用途が調査されています .

準備方法

A-690344の合成経路および反応条件は、広く公表されていません。類似の低分子薬の調製は、通常、多段階の有機合成を伴います。このプロセスには、多くの場合、複素環の形成、官能基の導入、および精製工程が含まれます。 工業的生産方法は、これらの合成経路を最適化して、高収率と純度を実現し、大規模生産に対応することが考えられます .

化学反応の分析

A-690344は、多くの低分子薬と同様に、さまざまな化学反応を起こす可能性があります。これらには、次のものが含まれます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

科学研究への応用

A-690344には、科学研究への応用がいくつかあります。

化学: ドーパミンD3受容体とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。

生物学: 脳におけるドーパミンD3受容体の生理学的および病理学的役割の理解に役立ちます。

医学: 統合失調症や薬物依存症などの神経および精神疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

A-690344 has several scientific research applications:

Chemistry: It is used as a tool compound to study the dopamine D3 receptor and its role in various biochemical pathways.

Biology: It helps in understanding the physiological and pathological roles of dopamine D3 receptors in the brain.

Medicine: It is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia and drug addiction.

Industry: It may have applications in the development of new drugs targeting the dopamine D3 receptor.

作用機序

A-690344は、ドーパミンD3受容体を拮抗することで効果を発揮します。これは、受容体に結合し、ドーパミンがそれを活性化するのを防ぐことを意味します。ドーパミンD3受容体は、脳における気分、認知、および報酬経路の調節に関与しています。 この受容体を阻害することで、A-690344はこれらの経路を調節し、ドーパミン調節異常関連の障害を治療できる可能性があります .

類似化合物との比較

A-690344は、他のドーパミン受容体拮抗剤と比較して、ドーパミンD3受容体に対する高い特異性でユニークです。類似の化合物には、次のものがあります。

SB-277011-A: 研究および潜在的な治療用途で類似の用途を持つ別のドーパミンD3受容体拮抗剤。

GR-103691: 受容体特異性は類似しているが、薬物動態特性が異なる化合物。

U-99194A: さまざまな生理学的プロセスにおけるこの受容体の役割を研究するために研究で使用されている別のドーパミンD3受容体拮抗剤.

A-690344は、その独特の化学構造とドーパミンD3受容体に対する高い特異性により際立っており、科学研究および潜在的な治療用途において貴重なツールとなっています。

特性

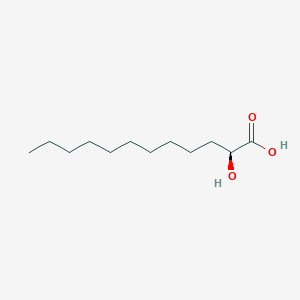

分子式 |

C22H31F3N6O2 |

|---|---|

分子量 |

468.5 g/mol |

IUPAC名 |

1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C22H31F3N6O2/c1-15-14-31(20(33)28-18(15)32)8-6-5-7-29-9-11-30(12-10-29)17-13-16(22(23,24)25)26-19(27-17)21(2,3)4/h13-14H,5-12H2,1-4H3,(H,28,32,33) |

InChIキー |

LRAYIUHUAWSEDX-UHFFFAOYSA-N |

正規SMILES |

CC1=CN(C(=O)NC1=O)CCCCN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C(C)(C)C |

同義語 |

A-690344 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)

![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)

![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)